(3-((5-(Trifluoromethyl)pyridin-2-yl)oxy)phenyl)methanol
Overview
Description
(3-((5-(Trifluoromethyl)pyridin-2-yl)oxy)phenyl)methanol is an organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a phenylmethanol moiety
Mechanism of Action
Mode of Action
It’s worth noting that similar compounds, such as pyrimidinamine derivatives, inhibit the electron transport in mitochondrial complex i . This inhibition disrupts the normal functioning of the mitochondria, leading to cell death .
Biochemical Pathways
Given its similarity to pyrimidinamine derivatives, it’s plausible that it affects the electron transport chain in the mitochondria .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight and solubility, can influence its bioavailability .
Result of Action
Similar compounds, such as pyrimidinamine derivatives, have shown excellent fungicidal activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((5-(Trifluoromethyl)pyridin-2-yl)oxy)phenyl)methanol typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring with a trifluoromethyl group can be synthesized through various methods, including nucleophilic substitution and electrophilic trifluoromethylation.
Coupling Reaction: The pyridine derivative is then coupled with a phenylmethanol derivative using a suitable coupling agent, such as a palladium catalyst, under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Including crystallization, distillation, and chromatography to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
(3-((5-(Trifluoromethyl)pyridin-2-yl)oxy)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Palladium or platinum catalysts for coupling and substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce various alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3-((5-(Trifluoromethyl)pyridin-2-yl)oxy)phenyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity. It may serve as a model compound for understanding the interactions between fluorinated molecules and biological systems.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structure may be modified to develop new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as increased stability or enhanced performance in specific applications.
Comparison with Similar Compounds
Similar Compounds
- (4-((5-(Trifluoromethyl)pyridin-2-yl)oxy)phenyl)methanol
- (3-((5-(Trifluoromethyl)pyridin-2-yl)oxy)benzyl)piperidine-1-carboxylic acid
Uniqueness
(3-((5-(Trifluoromethyl)pyridin-2-yl)oxy)phenyl)methanol is unique due to its specific combination of a trifluoromethyl group, pyridine ring, and phenylmethanol moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
[3-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2/c14-13(15,16)10-4-5-12(17-7-10)19-11-3-1-2-9(6-11)8-18/h1-7,18H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEWCDMGEFXUDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=C(C=C2)C(F)(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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